1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Overview
Description
Thieno[3,4-c]pyrrole derivatives are a class of organic compounds that contain a thieno[3,4-c]pyrrole core . They are often used as building blocks in organic synthesis and have been studied for their potential applications in organic electronics .
Synthesis Analysis
While the specific synthesis process for “1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione” is not available, similar compounds have been synthesized through various methods. For example, a novel thiadiazolo[3,4-c]pyridine based donor-acceptor copolymer was synthesized by Stille polymerization reaction .Molecular Structure Analysis
The molecular structure of thieno[3,4-c]pyrrole derivatives can vary greatly depending on the specific substituents attached to the core structure . The structure can influence the compound’s electronic properties and reactivity .Chemical Reactions Analysis
Thieno[3,4-c]pyrrole derivatives can undergo various chemical reactions. For instance, the formyl group of 4H-thieno[3,2-c]chromene-2-carbaldehyde was transformed into the respective nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[3,4-c]pyrrole derivatives can be influenced by their specific structure and substituents . For instance, a thiadiazolo[3,4-c]pyridine based copolymer exhibited strong and broad optical absorption, thermal stability, and compatible HOMO-LUMO levels .Scientific Research Applications
Organic and Hybrid Solar Cells (OSCs)
DTP and its derivatives play a crucial role in organic photovoltaics. Here’s how:
- Design Implications : Understanding the relationship between molecular structure and device performance guides the rational design of novel DTP-derived building blocks for efficient solar cells .
Synthetic Chemistry and Ring Closure Reactions
DTP synthesis involves intriguing chemistry:
- Ring Closure : Thionyl chloride facilitates ring closure to form 7-bromo-4-chloro [1,2,5]thiadiazolo[3,4-c]pyridine .
Materials for Organic Light-Emitting Diodes (OLEDs)
While not as extensively studied as other applications, DTP-based materials show potential for OLEDs. Their emission properties could lead to efficient electroluminescent devices.
Mechanism of Action
Target of Action
The primary targets of 1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione are electron-rich and electron-deficient semiconductors . This compound is a part of the dithieno[3,2-b:2′,3′-d]pyrrole (DTP) family, which has been widely used in the development of organic solar cells (OSCs) over the past two decades .
Mode of Action
The compound interacts with its targets by incorporating into photovoltaic polymers and small molecules, enhancing the open circuit voltage (VOC), short-circuit current (JSC), fill factor (FF), and power conversion efficiency (PCE) of OSCs . This interaction results in changes in the electrical properties of the semiconductors, thereby improving the performance of the OSCs .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the conversion of light energy into electrical energy in OSCs . The compound’s interaction with electron-rich and electron-deficient semiconductors alters the flow of electrons in these materials, affecting the overall efficiency of the energy conversion process .
Result of Action
The molecular and cellular effects of the compound’s action are manifested in the improved performance of OSCs . By enhancing the VOC, JSC, FF, and PCE, the compound contributes to the increased efficiency of these devices .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors such as light intensity and temperature . For instance, the performance of OSCs can be affected by changes in sunlight intensity. Moreover, the stability of the compound could be compromised under extreme environmental conditions .
Future Directions
properties
IUPAC Name |
1,3-dibromo-5-hexylthieno[3,4-c]pyrrole-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2NO2S/c1-2-3-4-5-6-15-11(16)7-8(12(15)17)10(14)18-9(7)13/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPHHCAUUATEBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(SC(=C2C1=O)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856358 | |
Record name | 1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
CAS RN |
566939-56-8 | |
Record name | 1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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